Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate typically involves multiple steps:
Chemical Reactions Analysis
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is studied for its potential in inhibiting various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The exact mechanism of action of Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to fit into active sites of proteins, inhibiting or activating their function .
Comparison with Similar Compounds
Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: These are more active in kinase inhibition.
Similar compounds include:
Properties
CAS No. |
1260871-28-0 |
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Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-pyrrol-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)8-9(13-7(11)6-12-8)14-4-2-3-5-14/h2-6H,1H3 |
InChI Key |
XXGXWKYBXJETSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N2C=CC=C2)Br |
Origin of Product |
United States |
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